
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium, also known as DPTMQ, is a quinoline derivative that has been extensively studied due to its potential applications in various scientific research fields. This compound is a cationic dye that has a high affinity for nucleic acids and has been used as a fluorescent probe for DNA and RNA detection.
Wirkmechanismus
The mechanism of action of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium involves the intercalation of the quinoline ring into the DNA or RNA double helix, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be detected using a fluorescence spectrophotometer, allowing for the detection of nucleic acids in biological samples.
Biochemical and Physiological Effects:
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been shown to have low toxicity and does not have any known biochemical or physiological effects. However, the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in biological samples can potentially interfere with the function of nucleic acids, leading to false-positive results.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium as a fluorescent probe for nucleic acid detection include its high sensitivity and specificity, low toxicity, and ease of use. However, the limitations of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium include its potential interference with the function of nucleic acids, the need for specialized equipment for fluorescence detection, and the potential for false-positive results.
Zukünftige Richtungen
For the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in scientific research include the development of new synthesis methods to increase the yield of the compound, the optimization of the detection method for improved sensitivity and specificity, and the development of new applications for the compound in various scientific research fields. Additionally, the potential use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in diagnostic assays for the detection of nucleic acids in clinical samples is an area of active research.
Synthesemethoden
The synthesis of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium is a multi-step process that involves the reaction of 2,4-diphenylthiophene with methyl iodide to form 2-(3,5-diphenyl-2-thienyl)-1-methyl-1H-imidazole. This intermediate product is then reacted with 2-chloroquinoline to form 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been extensively used as a fluorescent probe for DNA and RNA detection in various scientific research fields. This compound has a high affinity for nucleic acids and can be used to detect single-stranded DNA and RNA in biological samples. 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has also been used as a staining agent in histology and cytology studies. Additionally, 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been used as a fluorescent probe for the detection of amyloid fibrils in Alzheimer's disease research.
Eigenschaften
Molekularformel |
C26H20NS+ |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-(3,5-diphenylthiophen-2-yl)-1-methylquinolin-1-ium |
InChI |
InChI=1S/C26H20NS/c1-27-23-15-9-8-12-20(23)16-17-24(27)26-22(19-10-4-2-5-11-19)18-25(28-26)21-13-6-3-7-14-21/h2-18H,1H3/q+1 |
InChI-Schlüssel |
SRIPEGUWLHTACE-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
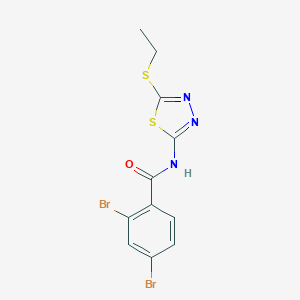
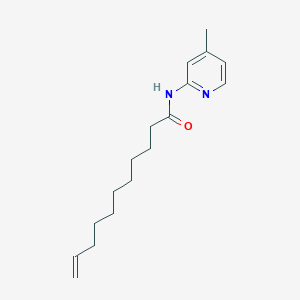


![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
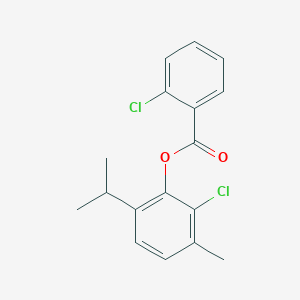
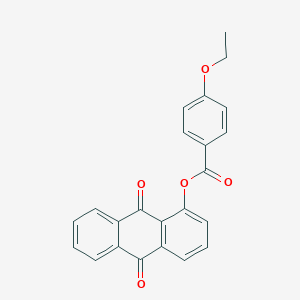
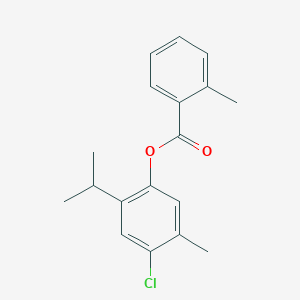
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)